molecular formula C25H16F10N2O6 B11081940 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11081940
M. Wt: 630.4 g/mol
InChI Key: RFBBJIMAPSJQPV-UHFFFAOYSA-N
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Description

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, nitro, trifluoromethyl, and tetrafluoropropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:

    Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound.

    Ullmann Reaction: This coupling reaction involves the formation of carbon-carbon bonds between aryl halides and phenols in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C25H16F10N2O6

Molecular Weight

630.4 g/mol

IUPAC Name

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C25H16F10N2O6/c1-41-20-8-12(2-5-19(20)43-18-7-4-14(25(33,34)35)10-16(18)37(39)40)21(38)36-15-9-13(24(30,31)32)3-6-17(15)42-11-23(28,29)22(26)27/h2-10,22H,11H2,1H3,(H,36,38)

InChI Key

RFBBJIMAPSJQPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(C(F)F)(F)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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